Chemical structure and properties of 3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
Chemical structure and properties of 3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
An In-depth Technical Guide to 3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid, a molecule of interest within the broader class of 1,2,4-oxadiazole derivatives. While specific experimental data for this particular compound is not extensively documented in publicly available literature, this document will leverage established principles of organic synthesis, and draw upon data from structurally related analogs to provide a robust predictive analysis. The insights herein are intended to guide researchers and drug development professionals in the synthesis, characterization, and potential application of this and similar compounds.
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate target interactions.[1] Its unique electronic properties and rigid structure make it an attractive scaffold for developing novel therapeutic agents across a range of disease areas, including inflammation, cancer, and infectious diseases.[1][2][3]
Chemical Structure and Nomenclature
The foundational step in understanding any molecule is the precise definition of its structure and systematic naming.
IUPAC Name: 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
Chemical Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
Structure:
Caption: Chemical structure of 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid.
Synthesis and Mechanistic Considerations
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most prevalent method being the cyclocondensation of an amidoxime with a carboxylic acid or its derivative.[4][5][6] This approach offers high yields and versatility.
Proposed Synthetic Pathway
A logical and efficient synthesis of the title compound involves the coupling of 3-cyanobenzoic acid and pivalamide (2,2-dimethylpropanamide) as starting materials. The key steps are the formation of an amidoxime from the nitrile, followed by condensation with the carboxylic acid and subsequent cyclodehydration.
Caption: Proposed synthetic pathways to the target compound.
Experimental Protocol: A Two-Step Approach
This protocol is a representative procedure based on established methods for 1,2,4-oxadiazole synthesis.[5][7]
Step 1: Synthesis of 3-Carboxybenzamidoxime
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To a solution of 3-cyanobenzoic acid in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.
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Cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the amidoxime.
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Filter the solid, wash with cold water, and dry under vacuum to yield 3-carboxybenzamidoxime.
Step 2: Synthesis of 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
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Suspend 3-carboxybenzamidoxime in a suitable aprotic solvent such as acetonitrile.
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Add pivalic acid, 1-hydroxybenzotriazole (HOBt), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]
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Stir the mixture at room temperature to form the O-acylamidoxime intermediate.
-
Heat the reaction mixture to reflux to induce cyclodehydration.
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After cooling, the product can be isolated by aqueous workup and purified by recrystallization or column chromatography.
Causality in Experimental Choices:
-
The use of EDC/HOBt is a standard peptide coupling condition that efficiently activates the carboxylic acid for reaction with the amidoxime, minimizing side reactions.[5]
-
The two-step process involving isolation of the amidoxime often leads to higher purity of the final product compared to a one-pot synthesis, although one-pot procedures can be more time-efficient for library synthesis.[4][8]
-
Heating is typically required for the final cyclodehydration step to eliminate a molecule of water and form the stable oxadiazole ring.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile and formulation characteristics. The following table presents predicted and analog-based properties for 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid.
| Property | Predicted/Analog-Based Value | Rationale and Significance |
| Molecular Formula | C13H14N2O3 | Defines the elemental composition. |
| Molecular Weight | 246.26 g/mol | Influences diffusion and membrane transport. |
| pKa (acidic) | ~ 4.0 - 4.5 | The benzoic acid moiety will be ionized at physiological pH, impacting solubility and receptor interactions. |
| cLogP | ~ 2.5 - 3.5 | The tert-butyl group increases lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility. |
| Aqueous Solubility | pH-dependent | Expected to be low at acidic pH and higher at neutral to basic pH due to the ionization of the carboxylic acid. |
| Polar Surface Area | ~ 65-75 Ų | Influences membrane permeability and interactions with biological targets. |
Spectroscopic Characterization (Anticipated)
For a researcher who has synthesized this compound, the following spectroscopic signatures would be expected for structural confirmation.
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¹H NMR:
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A singlet integrating to 9H around δ 1.3-1.5 ppm corresponding to the tert-butyl protons.
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A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) for the four protons of the benzene ring.
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A broad singlet for the carboxylic acid proton at δ > 10 ppm, which may be exchangeable with D₂O.
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-
¹³C NMR:
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A signal for the quaternary carbon of the tert-butyl group around 30-35 ppm and the methyl carbons around 28-30 ppm.
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Signals for the two distinct quaternary carbons of the 1,2,4-oxadiazole ring in the range of δ 165-180 ppm.
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A signal for the carboxylic acid carbonyl carbon above δ 165 ppm.
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Multiple signals in the aromatic region (δ 125-140 ppm).
-
-
Infrared (IR) Spectroscopy:
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A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.
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A sharp C=O stretching band for the carboxylic acid around 1700 cm⁻¹.
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C=N stretching vibrations for the oxadiazole ring around 1600-1650 cm⁻¹.
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-
Mass Spectrometry (MS):
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An [M+H]⁺ peak at m/z 247.11 or an [M-H]⁻ peak at m/z 245.09 in high-resolution mass spectrometry.
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Potential Biological and Pharmacological Relevance
The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, known to be present in compounds with a wide array of biological activities.[2][3][9] These include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][10][11]
The structural similarity of the title compound to known pharmacologically active molecules, such as Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), suggests potential for biological activity.[12][13] Ataluren is a drug that promotes the readthrough of premature stop codons and is used in the treatment of Duchenne muscular dystrophy.[13][14] While the tert-butyl group is electronically and sterically different from the 2-fluorophenyl group, the shared 3-(1,2,4-oxadiazol-3-yl)benzoic acid core suggests that this class of compounds may have interesting biological profiles worth investigating.
The tert-butyl group can impart increased metabolic stability by blocking potential sites of oxidation. The carboxylic acid provides a handle for salt formation to improve solubility and can also serve as a key interaction point with biological targets.
Conclusion
While 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is not a widely studied compound, a comprehensive understanding of its chemical nature can be extrapolated from the rich literature on 1,2,4-oxadiazoles. The synthetic routes are well-established, and its physicochemical and spectroscopic properties can be predicted with a reasonable degree of confidence. The known biological activities of related compounds suggest that this molecule could be a valuable candidate for screening in various disease models. This guide provides a solid foundation for any researcher or drug development professional interested in exploring the potential of this and other novel 1,2,4-oxadiazole derivatives.
References
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC. (n.d.).
- Pipik, B. (2004). A Preferred Synthesis of 1,2,4‐Oxadiazoles. Synthetic Communications, 34(10), 1863–1870.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023, March 12). MDPI.
- Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. (2016, August 22). ACS Publications.
- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (2012, November 25).
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025, July 5). PubMed.
- Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. (2021, September 6).
- (PDF) 1,2,4-Oxadiazoles: A potential pharmacological agents-an overview. (2025, August 10). ResearchGate.
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 13). Journal of Pharma and Biomedics.
- Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (2015, September 16). ResearchGate.
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Ataluren - CAS Common Chemistry. (n.d.). Retrieved from [Link]
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Ataluren | C15H9FN2O3 | CID 11219835. (n.d.). PubChem. Retrieved from [Link]
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US7419991B2 - 3-[5-(2-fluoro-phenyl)-[4][5][7]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. (n.d.). Google Patents. Retrieved from
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025, October 13).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI.
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